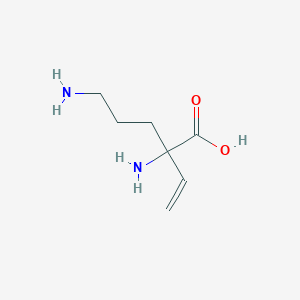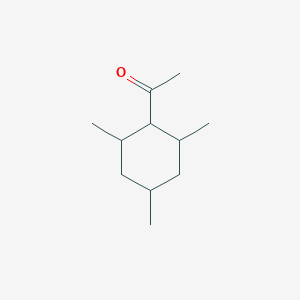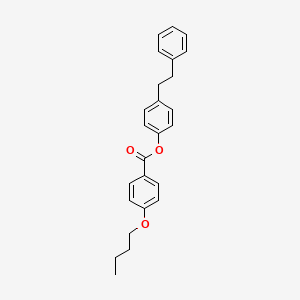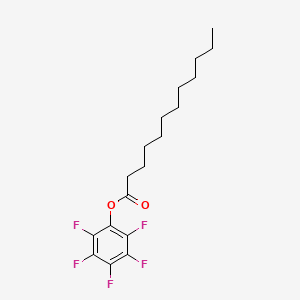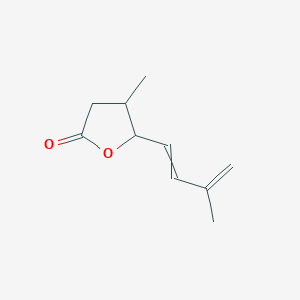
3,4-Dihydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-2-one is a naturally occurring compound found in certain plants, particularly in the Poaceae family. It is known for its role in plant defense mechanisms against pests and pathogens. This compound is a type of benzoxazinoid, which are secondary metabolites that contribute to the plant’s ability to resist herbivores and microbial infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with simple aromatic compounds such as aniline derivatives.
Cyclization: The aromatic compound undergoes cyclization to form the benzoxazine ring.
Hydroxylation and Methoxylation: Hydroxyl groups are introduced at the 3 and 4 positions, and a methoxy group is added at the 7 position.
Industrial Production Methods
Industrial production of this compound often involves extraction from plant sources, such as maize. The process includes:
Extraction: The plant material is ground and subjected to solvent extraction.
Purification: The extract is then purified through crystallization and other separation techniques to obtain pure this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methoxy positions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.
Nucleophiles: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted benzoxazinoids[][3].
Applications De Recherche Scientifique
3,4-Dihydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in plant defense mechanisms and its potential use in developing pest-resistant crops.
Medicine: Research is ongoing into its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: It is used in the development of natural pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 3,4-Dihydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with various molecular targets:
Enzyme Inhibition: The compound inhibits certain enzymes involved in the metabolic pathways of pests and pathogens.
Reactive Oxygen Species (ROS) Generation: It can generate ROS, leading to oxidative stress in pests and pathogens.
Signal Transduction: The compound can interfere with signal transduction pathways, disrupting the normal functioning of pests and pathogens.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA): Another benzoxazinoid with similar properties and functions.
2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA): A related compound with similar biological activities.
Uniqueness
3,4-Dihydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 7 position and hydroxyl groups at the 3 and 4 positions contribute to its specific reactivity and biological activity .
Propriétés
Numéro CAS |
105758-33-6 |
|---|---|
Formule moléculaire |
C9H9NO5 |
Poids moléculaire |
211.17 g/mol |
Nom IUPAC |
3,4-dihydroxy-7-methoxy-3H-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C9H9NO5/c1-14-5-2-3-6-7(4-5)15-9(12)8(11)10(6)13/h2-4,8,11,13H,1H3 |
Clé InChI |
ZRTFIPGJFJLMCG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N(C(C(=O)O2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


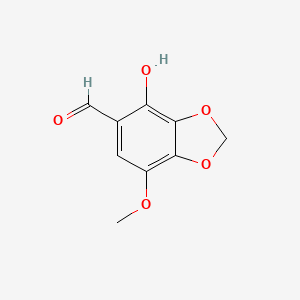
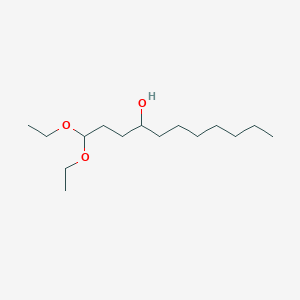
![2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14317225.png)
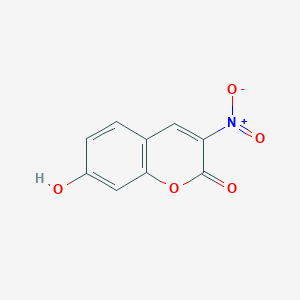
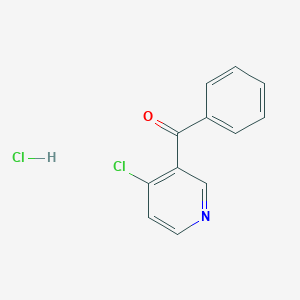
![N'-[1-(4-Methoxyphenyl)ethylidene]formohydrazide](/img/structure/B14317241.png)

